4-[(3S,4R)-4-carboxy-3-pyrrolidinyl]benzoate
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Overview
Description
4-[(3S,4R)-4-carboxy-3-pyrrolidinyl]benzoate is a chemical compound with a unique structure that includes a pyrrolidine ring and a benzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3S,4R)-4-carboxy-3-pyrrolidinyl]benzoate typically involves the reaction of a pyrrolidine derivative with a benzoic acid derivative. One common method is the esterification of 4-carboxy-3-pyrrolidinyl with benzoic acid under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, and the mixture is heated to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of advanced purification techniques such as crystallization and chromatography ensures the production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
4-[(3S,4R)-4-carboxy-3-pyrrolidinyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol group.
Substitution: The benzoate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
4-[(3S,4R)-4-carboxy-3-pyrrolidinyl]benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(3S,4R)-4-carboxy-3-pyrrolidinyl]benzoate involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes and receptors, modulating their activity. The benzoate group may also play a role in binding to target molecules, enhancing the compound’s overall efficacy.
Comparison with Similar Compounds
Similar Compounds
- 4-[(3S,4R)-4-carboxy-3-pyrrolidinyl]benzoic acid
- 4-[(3S,4R)-4-carboxy-3-pyrrolidinyl]benzamide
- 4-[(3S,4R)-4-carboxy-3-pyrrolidinyl]benzyl alcohol
Uniqueness
4-[(3S,4R)-4-carboxy-3-pyrrolidinyl]benzoate is unique due to its specific combination of a pyrrolidine ring and a benzoate group. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Its ability to undergo diverse chemical reactions and its potential in drug development further highlight its uniqueness.
Properties
Molecular Formula |
C12H12NO4- |
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Molecular Weight |
234.23 g/mol |
IUPAC Name |
4-[(3S,4R)-4-carboxypyrrolidin-3-yl]benzoate |
InChI |
InChI=1S/C12H13NO4/c14-11(15)8-3-1-7(2-4-8)9-5-13-6-10(9)12(16)17/h1-4,9-10,13H,5-6H2,(H,14,15)(H,16,17)/p-1/t9-,10+/m1/s1 |
InChI Key |
QZCNHAORLRGEBB-ZJUUUORDSA-M |
Isomeric SMILES |
C1[C@@H]([C@H](CN1)C(=O)O)C2=CC=C(C=C2)C(=O)[O-] |
Canonical SMILES |
C1C(C(CN1)C(=O)O)C2=CC=C(C=C2)C(=O)[O-] |
Origin of Product |
United States |
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